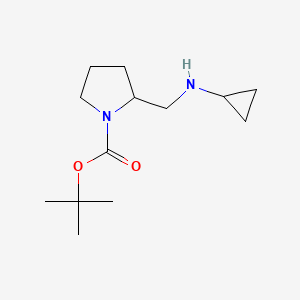

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropylamino group, and a pyrrolidine ring. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Méthodes De Préparation

The synthesis of tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate with cyclopropylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with a tert-butyl group and a cyclopropylamino group. The presence of these functional groups contributes to its unique chemical behavior, making it an interesting subject for further study.

- Molecular Weight : 240.34 g/mol

- CAS Number : 1289387-44-5

- IUPAC Name : tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects. The structural characteristics of this compound may influence neurotransmitter systems, potentially leading to therapeutic applications in treating depression and anxiety disorders.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. Investigating the neuroprotective properties of this compound could lead to the development of new treatments for conditions such as Alzheimer's and Parkinson's disease.

- Analgesic Properties : Pyrrolidine derivatives have been studied for their analgesic effects. The specific configuration of the cyclopropyl group may enhance the efficacy of pain relief mechanisms, warranting further exploration in pain management therapies.

Organic Synthesis Applications

- Building Block in Synthesis : this compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of diverse chemical entities.

- Chiral Auxiliary : The compound's chirality can be exploited in asymmetric synthesis, where it may act as a chiral auxiliary to induce stereoselectivity in reactions, leading to the formation of enantiomerically enriched products.

Material Science Applications

- Polymer Chemistry : The compound may find applications in polymer chemistry as a monomer or additive due to its ability to influence the physical properties of polymers. Its incorporation into polymer matrices could enhance mechanical strength or alter thermal properties.

- Nanotechnology : Research into nanomaterials could benefit from using this compound as a functionalizing agent or stabilizer for nanoparticles, enhancing their stability and dispersibility in various solvents.

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry explored various pyrrolidine derivatives, revealing that compounds with cyclopropyl substitutions exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant activity .

Case Study 2: Neuroprotective Effects

In a model investigating neuroprotective agents against oxidative stress, research indicated that certain pyrrolidine derivatives could significantly reduce neuronal cell death, highlighting their potential use in neurodegenerative disease therapies .

Case Study 3: Asymmetric Synthesis

A recent publication detailed the use of pyrrolidine-based chiral auxiliaries in asymmetric synthesis, demonstrating how these compounds can enhance yield and selectivity in complex organic reactions .

Mécanisme D'action

The mechanism of action of tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate and 1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with proteins, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 240.34 g/mol. It features a pyrrolidine ring substituted at the 1-position with a tert-butyl ester and at the 2-position with a cyclopropylamino group, which contributes to its distinctive chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of protein interactions and potential therapeutic applications.

Protein Interactions

A study investigated the interactions of this compound with two model proteins: lactate dehydrogenase and myoglobin . The study utilized differential scanning calorimetry (DSC) and freeze-drying microscopy to assess the effects of various excipients on protein stability in the presence of tert-butyl alcohol. The findings revealed that tert-butyl alcohol negatively impacted the recovery of both proteins, indicating that the compound's formulation could influence protein stability and activity.

Potential Applications

The unique structural attributes of this compound suggest several potential applications in medicinal chemistry:

- Antiviral Activity : Similar compounds have shown promise as antiviral agents. For instance, certain N-heterocycles have demonstrated significant activity against viruses such as HIV and TMV, suggesting that this compound may also possess antiviral properties .

- Inhibition of Enzymatic Activity : The compound's structural similarity to known enzyme inhibitors points towards its potential as an inhibitor of metalloproteases and other enzymes involved in disease pathways .

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | C12H23N2O2 | Contains a methylcarbamoyl group instead of cyclopropylamino |

| tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate | C18H33N3O3 | Features a pyrimidine moiety which may enhance biological activity |

| tert-Butyl 2-(phenethylamino)methylpyrrolidine-1-carboxylate | C16H25N3O2 | Contains a phenethylamine substituent, altering its pharmacological profile |

This table highlights how the combination of functional groups in this compound could influence its biological activity compared to other derivatives.

Propriétés

IUPAC Name |

tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRRQAVVRXZUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693565 | |

| Record name | tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-44-5 | |

| Record name | tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.